Phenyl 2-propan-2-yloxybenzoate
Description
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
phenyl 2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-12(2)18-15-11-7-6-10-14(15)16(17)19-13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
CSRFHWJSLNNJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the esterification of 2-propan-2-yloxybenzoic acid (or its derivatives) with phenol or phenyl derivatives. The key step is the formation of the ester bond between the carboxyl group of the benzoate and the hydroxyl group of the phenyl compound.
Esterification via Acid Chloride Intermediate
One common approach involves converting 2-propan-2-yloxybenzoic acid into its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with phenol under basic or neutral conditions to yield the ester.
- Step 1: Preparation of 2-propan-2-yloxybenzoyl chloride by treating 2-propan-2-yloxybenzoic acid with SOCl2 in anhydrous conditions.
- Step 2: Reaction of the acid chloride with phenol in the presence of a base such as pyridine or triethylamine to neutralize the released HCl, producing this compound.
This method is favored for its high yield and relatively mild reaction conditions.
Direct Esterification Using Acid Catalysts
Alternatively, direct esterification of 2-propan-2-yloxybenzoic acid with phenol can be performed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This method avoids the use of acid chlorides but often requires longer reaction times and may have lower selectivity.
Transesterification Approaches
In some cases, transesterification can be employed, where an ester of 2-propan-2-yloxybenzoic acid (e.g., methyl or ethyl ester) is reacted with phenol in the presence of a catalyst to exchange the alkoxy group and form the desired phenyl ester.
Use of Coupling Reagents
Modern synthetic protocols may utilize coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in combination with catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate ester bond formation under mild conditions, improving yields and reducing side reactions.
Analytical Data and Reaction Conditions
Representative Reaction Conditions and Yields
| Preparation Method | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Acid chloride method | SOCl2, pyridine, phenol, room temp to reflux | 2–6 hours | 85–92 | High yield, requires careful handling |
| Direct esterification | 2-propan-2-yloxybenzoic acid, phenol, p-TsOH, reflux | 6–12 hours | 60–75 | Simpler setup, longer reaction time |
| Transesterification | Methyl 2-propan-2-yloxybenzoate, phenol, catalyst | 4–8 hours | 70–80 | Requires catalyst, moderate yields |
| Coupling reagent method | EDC, DMAP, phenol, room temp | 12–24 hours | 80–90 | Mild conditions, good selectivity |
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons of phenyl and benzoate rings, and the isopropyl group’s methyl and methine protons.
- [^13C NMR](pplx://action/followup): Signals corresponding to ester carbonyl (~165–170 ppm), aromatic carbons, and alkoxy carbons.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
- IR Spectroscopy: Strong ester carbonyl stretch (~1735 cm^-1), aromatic C–H stretches, and ether C–O stretches.
In-Depth Research Findings
Catalyst Effects on Site Selectivity and Yield
Research on related esterification reactions indicates that nucleophilic catalysts such as imidazole derivatives can significantly improve site selectivity and conversion efficiency in acylation reactions involving amphiphilic diols, which may be analogous to the preparation of phenyl esters of substituted benzoates. For example, benzyl imidazole (BnIm) catalysts have been shown to achieve high conversion rates (>90%) with excellent selectivity ratios (>90:1) under optimized conditions, reducing side product formation.
Influence of Reaction Additives
Additives such as p-toluenesulfonic acid (p-TsOH) can modulate reaction rates and product distributions. Studies demonstrate that the presence of p-TsOH in catalytic amounts can accelerate esterification but may reduce selectivity, leading to a mixture of products in some cases.
Synthetic Modifications and Polymer Applications
This compound derivatives have been utilized as chiral inducers in polymer synthesis, where the ester moiety contributes to the formation of helical polymer structures with unique optical properties. The synthesis of such derivatives involves careful control of the esterification step to maintain the integrity of the chiral centers and functional groups.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid Chloride Esterification | SOCl2, phenol, base (pyridine) | High yield, fast reaction | Requires hazardous reagents | 85–92 |
| Direct Acid-Catalyzed | 2-propan-2-yloxybenzoic acid, phenol, p-TsOH | Simple setup | Longer reaction time, lower yield | 60–75 |
| Transesterification | Methyl ester, phenol, catalyst | Moderate conditions | Catalyst needed, moderate yield | 70–80 |
| Coupling Reagents | EDC, DMAP, phenol | Mild conditions, selective | Longer reaction time | 80–90 |
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-propan-2-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-propan-2-yloxybenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 2-propan-2-yloxybenzoate involves its interaction with specific molecular targets and pathways. The ester linkage allows the compound to undergo hydrolysis, releasing the active phenyl and benzoate moieties. These moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on analytical methods for phenylephrine hydrochloride (PE), a decongestant drug, but Propan-2-yl 2-propan-2-yloxybenzoate (CAS 6270-67-3) serves as the closest structural analog for comparison. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |
|---|---|---|---|---|
| Phenyl 2-propan-2-yloxybenzoate | C₁₆H₁₆O₃ | 256.30 | Not listed | Phenyl ester, isopropyloxy |
| Propan-2-yl 2-propan-2-yloxybenzoate | C₁₃H₁₈O₃ | 222.28 | 6270-67-3 | Isopropyl ester, isopropyloxy |
| Phenylephrine Hydrochloride (PE) | C₉H₁₃NO₂·HCl | 203.67 | 61-76-7 | Phenolic hydroxyl, secondary amine |
Key Observations:
Structural Differences :
- This compound features a phenyl ester group, whereas Propan-2-yl 2-propan-2-yloxybenzoate () uses an isopropyl ester. The phenyl group likely enhances aromaticity and may influence solubility (e.g., reduced water solubility compared to the isopropyl variant).
- Both compounds share the 2-propan-2-yloxy substituent on the benzoate ring, which could impart steric hindrance and affect reactivity or binding in pharmaceutical applications .
The molar absorptivity of PE (6.620 × 10³ L·mol⁻¹·cm⁻¹ ) provides a benchmark for sensitivity comparisons.
Stability and Interference :
- PE-derived azo dyes exhibit stability for 48 hours with minimal interference from excipients (e.g., glucose, starch) . By analogy, this compound may require similar stability assessments, particularly if used in formulations with additives.
Synthetic and Industrial Relevance :
- The absence of data on this compound contrasts with the documented use of Propan-2-yl 2-propan-2-yloxybenzoate in specialty chemical synthesis (e.g., as a solvent or intermediate). The phenyl variant’s larger aromatic system could make it suitable for applications requiring enhanced thermal stability or UV absorption.
Q & A
Q. How is Phenyl 2-propan-2-yloxybenzoate synthesized, and what are the critical reaction conditions?
Synthesis typically involves esterification between 2-propan-2-yloxybenzoic acid and phenol derivatives. Key conditions include:
- Catalysis : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for efficient ester bond formation.
- Solvent : Anhydrous dichloromethane or THF to minimize hydrolysis.
- Temperature : Controlled heating (60–80°C) under reflux. Reaction progress is monitored via TLC (Rf value comparison) or HPLC with UV detection at 254 nm .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Ultra-performance liquid chromatography (UPLC) : Coupled with a C18 column and UV detection (λ = 254 nm) for high-resolution separation.
- Spectrophotometry : Azo-dye formation via coupling with 2-aminobenzothiazole in alkaline media (λmax = 510 nm; ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹). Calibration curves (10–250 μg/mL) validated via central composite design .
- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation and purity assessment .
Q. How can the stability of this compound be evaluated under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
